Atropine sulfate
Description
Significance of L-Hyoscyamine in Plant Secondary Metabolism Research
The investigation of L-hyoscyamine provides a critical lens through which to examine the broader field of plant secondary metabolism. These metabolites, while not essential for primary growth and development, play a crucial role in the plant's interaction with its environment. escientificpublishers.com
Defense Mechanisms: L-Hyoscyamine and other tropane (B1204802) alkaloids act as potent defense compounds against herbivores and pathogens. numberanalytics.comnih.gov Their toxicity can deter feeding by insects and other animals, thereby protecting the plant. numberanalytics.com For instance, tropane alkaloids are known to have insecticidal and deterrent effects by blocking acetylcholine (B1216132) receptors in insects. nih.gov This defensive role is a key driver for the evolution and maintenance of the complex biosynthetic pathways that produce these compounds. numberanalytics.com
Ecological Interactions: Beyond defense, alkaloids can influence a range of ecological interactions. They can affect the behavior of pollinators and seed dispersers, demonstrating the multifaceted role of these compounds in plant life cycles. numberanalytics.com The concentration and type of alkaloids, including L-hyoscyamine, can vary between plant species and even within different tissues of the same plant, reflecting a fine-tuned adaptation to specific ecological niches. nih.govbrieflands.com
Model for Biosynthetic Pathway Studies: The biosynthetic pathway of L-hyoscyamine is one of the most extensively studied in plant secondary metabolism. sciencedaily.comrsc.org It serves as a model system for understanding the genetic and enzymatic regulation of complex metabolic networks. Research in this area has led to the identification of key enzymes and regulatory genes, providing valuable insights that can be applied to the study of other plant-derived compounds. biotechrep.irfrontiersin.org
Historical Perspectives on L-Hyoscyamine Biosynthesis Elucidation
The journey to unraveling the biosynthetic pathway of L-hyoscyamine has been a long and incremental process, marked by key discoveries over more than a century. rsc.org
Early chemical investigations in the 19th century focused on the isolation and structural characterization of tropane alkaloids. In 1833, Geiger and Hesse isolated atropine (B194438) from Atropa belladonna and Hyoscyamus niger. mdpi.com Nearly fifty years later, the stereochemical relationship between atropine and hyoscyamine (B1674123) was clarified, revealing that atropine is the racemic form of hyoscyamine. mdpi.com The fundamental structure of the tropane ring system was elucidated in 1901, paving the way for biosynthetic studies. rsc.orgnih.gov
A significant milestone was Robinson's biomimetic synthesis of tropinone (B130398) in 1917, which provided a chemical model that mirrored the likely biological pathway. rsc.org However, the complete elucidation of the enzymatic steps involved in vivo required decades of further research. It was not until 2020 that the entire biosynthetic route of hyoscyamine and scopolamine (B1681570) was fully clarified. rsc.orgnih.gov This comprehensive understanding was the culmination of numerous studies that identified and characterized the individual enzymes and genes of the pathway.
Key enzymatic steps that were progressively uncovered include the conversion of L-ornithine to putrescine, the methylation of putrescine, and the subsequent formation of the tropane ring. wikipedia.org The final steps, involving the rearrangement of littorine (B1216117) to hyoscyamine aldehyde and its subsequent reduction to L-hyoscyamine, were among the last to be fully understood. mdpi.comresearchgate.net
Overview of Research Trajectories in L-Hyoscyamine Studies
Current and future research on L-hyoscyamine is following several key trajectories, driven by advancements in molecular biology, analytical chemistry, and synthetic biology.
Metabolic Engineering: A major focus of modern research is the metabolic engineering of plants and microorganisms to enhance the production of L-hyoscyamine and its more valuable derivative, scopolamine. mdpi.commdpi.com This involves the overexpression of key biosynthetic genes, such as putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H), in host organisms. pnas.orgplos.org For example, overexpressing the h6h gene in hyoscyamine-rich plants like Atropa belladonna has been shown to significantly increase the conversion of hyoscyamine to scopolamine. mdpi.com Researchers are also exploring the use of elicitors, such as tobamoviruses and nanoparticles, to stimulate the production of these alkaloids in plant cell cultures. mdpi.commdpi.com
Synthetic Biology: The complete elucidation of the biosynthetic pathway has opened the door to de novo production of L-hyoscyamine in microbial hosts like yeast. rsc.orgnih.gov This approach offers the potential for a more controlled and sustainable production system compared to extraction from plant sources. nih.govipk-gatersleben.de Challenges in this area include optimizing enzyme function and metabolite transport within the engineered microbes. nih.gov
Analytical and "-Omics" Approaches: Advances in analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), have been crucial for the accurate quantification of L-hyoscyamine in plant tissues and engineered systems. brieflands.comisciii.esresearchgate.nettubitak.gov.tr Furthermore, the application of transcriptomics and other "-omics" technologies is enabling a more holistic understanding of the regulatory networks that control tropane alkaloid biosynthesis. sciencedaily.combiotechrep.ir These approaches are instrumental in identifying new gene targets for metabolic engineering and understanding how environmental cues influence alkaloid production. biotechrep.ir
Data Tables
Table 1: Key Enzymes in L-Hyoscyamine Biosynthesis
| Enzyme | Abbreviation | Function | EC Number |
| Ornithine decarboxylase | ODC | Decarboxylates L-ornithine to putrescine | 4.1.1.17 |
| Putrescine N-methyltransferase | PMT | Methylates putrescine to N-methylputrescine | 2.1.1.53 |
| Tropinone reductase I | TR-I | Reduces tropinone to tropine (B42219) | 1.1.1.206 |
| Hyoscyamine 6β-hydroxylase | H6H | Hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine and epoxidizes it to scopolamine | 1.14.11.11 |
| Hyoscyamine dehydrogenase | HDH | Involved in the formation of hyoscyamine from hyoscyamine aldehyde | Not yet assigned |
Data sourced from multiple biochemical studies. wikipedia.orgnih.govbiotechrep.irmdpi.comacs.org
Table 2: Plant Species Containing L-Hyoscyamine
| Plant Species | Family | Common Name |
| Atropa belladonna | Solanaceae | Deadly Nightshade |
| Datura stramonium | Solanaceae | Jimsonweed |
| Hyoscyamus niger | Solanaceae | Henbane |
| Mandragora officinarum | Solanaceae | Mandrake |
| Duboisia myoporoides | Solanaceae | Soft Corkwood |
This table provides examples and is not exhaustive. wikipedia.orgnumberanalytics.commerieuxnutrisciences.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUNBYITZUJHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858967 | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl alpha-(hydroxymethyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83454-31-3, 101-31-5 | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl alpha-(hydroxymethyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hyoscyamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
L Hyoscyamine Biosynthetic Pathway: Molecular and Enzymatic Elucidation
Precursor Metabolism and Initial Steps in Tropane (B1204802) Alkaloid Synthesis
The journey to L-hyoscyamine begins with fundamental amino acids and a series of enzymatic reactions that lay the groundwork for the characteristic tropane skeleton.
Ornithine and Arginine Metabolism in L-Hyoscyamine Biosynthesis
The biosynthesis of the tropane ring system, a core component of L-hyoscyamine, initiates with the amino acids L-ornithine and L-arginine. nih.govmdpi.com These amino acids serve as the primary precursors, feeding into a common pathway that leads to the formation of putrescine. mdpi.comekb.eg
Two distinct routes converge on putrescine production. The more direct pathway involves the decarboxylation of ornithine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). mdpi.comnih.gov Alternatively, arginine can be converted to putrescine through a multi-step process. This begins with the decarboxylation of arginine to agmatine (B1664431) by arginine decarboxylase (ADC), followed by the formation of N-carbamoylputrescine via agmatine iminohydrolase (AIH), and finally, the production of putrescine by N-carbamoylputrescine amidohydrolase (CPA). mdpi.commdpi.com While both pathways exist, putrescine derived from ornithine is considered the predominant source for tropane alkaloid metabolism in many producing plants. iastate.edu Feeding studies have shown that both radiolabeled ornithine and arginine can be incorporated into the L-hyoscyamine molecule. iastate.educdnsciencepub.com
| Enzyme | Abbreviation | Reaction |
| Ornithine Decarboxylase | ODC | L-Ornithine → Putrescine + CO2 |
| Arginine Decarboxylase | ADC | L-Arginine → Agmatine + CO2 |
| Agmatine Iminohydrolase | AIH | Agmatine → N-Carbamoylputrescine |
| N-Carbamoylputrescine Amidohydrolase | CPA | N-Carbamoylputrescine → Putrescine |
Putrescine N-Methyltransferase (PMT) Activity and Gene Regulation
Putrescine N-methyltransferase (PMT) is a pivotal enzyme that marks the first committed step in the biosynthesis of tropane alkaloids. pnas.orgoup.com It catalyzes the S-adenosyl-L-methionine (SAM)-dependent N-methylation of putrescine to form N-methylputrescine. pnas.orgscispace.com This reaction is crucial as it diverts putrescine from the primary polyamine metabolism towards the specialized tropane alkaloid pathway. pnas.org
The expression of PMT genes is highly regulated and often localized to specific tissues. In several tropane alkaloid-producing species, PMT gene expression is predominantly found in the roots, specifically in the pericycle cells adjacent to the xylem. oup.comscispace.com This tissue-specific expression aligns with the primary site of tropane alkaloid synthesis in these plants. mdpi.com
Gene regulation of PMT is influenced by various factors, including plant hormones. Jasmonates, such as methyl jasmonate, have been shown to induce the expression of PMT genes, leading to an increase in tropane alkaloid production. oup.comnih.gov Conversely, auxins have been reported to repress PMT gene expression. oup.com The overexpression of PMT genes in hairy root cultures of species like Datura metel has resulted in enhanced accumulation of tropane alkaloids, including hyoscyamine (B1674123). oup.com
Tropinone (B130398) Reductase I (TRI) Functionality and Pathway Branching
Tropinone reductase I (TRI) is a key enzyme that operates at a critical branch point in the tropane alkaloid biosynthetic pathway. ashs.org This NADPH-dependent short-chain dehydrogenase/reductase catalyzes the stereospecific reduction of tropinone to tropine (B42219). mdpi.comashs.org
The action of TRI is crucial for directing the metabolic flow towards the synthesis of hyoscyamine and scopolamine (B1681570). mdpi.comresearchgate.net Tropine, the product of the TRI-catalyzed reaction, serves as the precursor for the esterification step leading to the formation of littorine (B1216117). ashs.orgfrontiersin.org
The pathway branches at tropinone, with another enzyme, tropinone reductase II (TRII), catalyzing the reduction of tropinone to pseudotropine. mdpi.comashs.org Pseudotropine is a precursor for the biosynthesis of calystegines, a different class of tropane alkaloids. mdpi.com Therefore, the relative activities of TRI and TRII play a significant role in determining the profile of alkaloids produced in a given plant species. mdpi.com Overexpression of the TRI gene in hairy root cultures has been shown to increase the production of both hyoscyamine and scopolamine, highlighting its importance in the pathway. nih.govfrontiersin.org
| Enzyme | Substrate | Product | Pathway |
| Tropinone Reductase I (TRI) | Tropinone | Tropine | Hyoscyamine/Scopolamine |
| Tropinone Reductase II (TRII) | Tropinone | Pseudotropine | Calystegines |
Core Tropane Ring Formation and Esterification in L-Hyoscyamine Synthesis
The formation of the bicyclic tropane core and its subsequent modification through esterification are central processes in the biosynthesis of L-hyoscyamine.
Tropinone as a Central Intermediate in L-Hyoscyamine Biosynthesis
Tropinone stands as a pivotal intermediate in the biosynthesis of L-hyoscyamine, representing the first molecule in the pathway to feature the characteristic 8-azabicyclo[3.2.1]octane tropane core. msu.edu Its formation marks the convergence of the initial metabolic steps originating from ornithine and arginine. The pathway proceeds from N-methylputrescine, which is oxidized by N-methylputrescine oxidase (MPO) to 4-methylaminobutanal. nih.gov This aldehyde undergoes spontaneous cyclization to form the N-methyl-Δ¹-pyrrolinium cation. nih.govnih.gov
The subsequent conversion of the N-methyl-Δ¹-pyrrolinium cation to tropinone is a complex process. It involves the action of a type III polyketide synthase (PYKS) and a cytochrome P450 enzyme (CYP82M3). nih.govnih.gov Tropinone's central position is underscored by its role as a branch-point metabolite. mdpi.com The stereospecific reduction of its ketone group determines the subsequent alkaloid products. Reduction by tropinone reductase I (TRI) yields tropine, which is channeled into the biosynthesis of hyoscyamine and scopolamine. wikipedia.orgnih.gov
Littorine Biosynthesis and its Enzymatic Mechanisms
Littorine is a key intermediate formed through the esterification of tropine with a phenyllactic acid moiety. nih.govgoogle.com This step represents a crucial convergence of two separate biosynthetic branches: the tropane moiety derived from ornithine and the tropic acid precursor derived from phenylalanine.
The biosynthesis of the phenyllactic acid portion begins with the amino acid L-phenylalanine. nih.gov Phenylalanine is first transaminated to phenylpyruvate by an aromatic amino acid aminotransferase (ArAT). nih.govnih.gov Subsequently, phenylpyruvate is reduced to form phenyllactic acid. researchgate.net
The esterification of tropine and phenyllactic acid to form littorine is not a direct condensation. Instead, it involves the activation of phenyllactic acid. Recent research has elucidated that this activation occurs via a glucose ester. A UDP-glucosyltransferase (UGT) first converts phenyllactic acid to phenyllactyl-glucose. msu.edunih.gov Then, a serine carboxypeptidase-like (SCPL) acyltransferase, known as littorine synthase (LS), catalyzes the transfer of the phenyllactyl group from the glucose ester to tropine, forming littorine. nih.govpnas.org This mechanism contrasts with other acylation reactions in alkaloid biosynthesis that utilize coenzyme A thioesters. msu.edu Following its formation, littorine undergoes rearrangement and further enzymatic modifications to ultimately yield L-hyoscyamine. nih.govwikipedia.org
L-Hyoscyamine Specific Branching and Conversions
The later stages of L-hyoscyamine biosynthesis are characterized by a series of highly specific enzymatic reactions that modify the core tropane structure. These reactions are catalyzed by a unique set of enzymes that ensure the precise formation of L-hyoscyamine and its downstream derivatives.
Littorine Mutase/Monooxygenase (CYP80F1) in Hyoscyamine Aldehyde Formation
The conversion of (R)-littorine to (S)-hyoscyamine is a critical and enigmatic step in tropane alkaloid biosynthesis. nih.gov This process is not a direct isomerization but a two-step reaction initiated by the cytochrome P450 enzyme, littorine mutase/monooxygenase, officially designated as CYP80F1. nih.govnih.gov This enzyme has been isolated from several solanaceous plants, including Hyoscyamus niger (black henbane) and Anisodus acutangulus. nih.govqmul.ac.uk
CYP80F1 catalyzes the oxidation and subsequent rearrangement of littorine to form hyoscyamine aldehyde. nih.govnih.govmdpi.com The reaction mechanism involves the hydroxylation of littorine, which then undergoes a spontaneous dehydration and rearrangement to yield hyoscyamine aldehyde. qmul.ac.uk Mechanistic studies using synthetic analogues of littorine have suggested that the rearrangement likely proceeds through a benzylic radical intermediate. nih.gov The rate-limiting step for this oxidation and rearrangement is the abstraction of a hydrogen atom from the C3' position of littorine. nih.gov
Interestingly, while CYP80F1's primary role in the pathway is the formation of hyoscyamine aldehyde, it can also catalyze the 3'-hydroxylation of littorine without rearrangement. nih.gov When the gene for CYP80F1 is silenced in plants, a decrease in hyoscyamine levels and an accumulation of littorine are observed, confirming its crucial role in the biosynthetic pathway. nih.gov However, overexpression of CYP80F1 alone has not led to significant increases in hyoscyamine or scopolamine production, suggesting that other enzymes in the pathway may be rate-limiting. frontiersin.org
Table 1: Overview of CYP80F1
| Property | Description | References |
| Enzyme Name | Littorine Mutase/Monooxygenase | mdpi.com |
| Systematic Name | littorine,[reduced NADPH—hemoprotein reductase]:oxygen oxidoreductase (hyoscyamine aldehyde forming) | qmul.ac.uk |
| EC Number | 1.14.14.195 | qmul.ac.uk |
| Gene Name | CYP80F1 | nih.gov |
| Substrate | (R)-Littorine | nih.gov |
| Product | Hyoscyamine aldehyde | nih.govnih.govmdpi.com |
| Cofactors/Requirements | NADPH-hemoprotein reductase, O2 | qmul.ac.uk |
| Reaction Type | Oxidation, Rearrangement | nih.gov |
| Plant Sources | Hyoscyamus niger, Anisodus acutangulus | qmul.ac.uk |
Hyoscyamine Dehydrogenase (HDH) Mediated Reduction of Hyoscyamine Aldehyde
Following its formation, hyoscyamine aldehyde is rapidly reduced to L-hyoscyamine. frontiersin.org This reduction is catalyzed by hyoscyamine dehydrogenase (HDH), also referred to as hyoscyamine aldehyde reductase. frontiersin.orgresearchgate.net The extremely low levels of hyoscyamine aldehyde found in plants suggest that it is quickly metabolized, highlighting the efficiency of this enzymatic step. frontiersin.orgresearchgate.net
HDH was identified through functional genomics by searching for genes that are co-expressed with other known tropane alkaloid biosynthetic genes in the secondary roots of plants like Atropa belladonna. nih.gov Enzymatic assays have confirmed that HDH can reduce hyoscyamine aldehyde to produce hyoscyamine. researchgate.net Interestingly, under different conditions, the enzyme can also catalyze the reverse reaction, oxidizing hyoscyamine to form hyoscyamine aldehyde. researchgate.net
Table 2: Overview of Hyoscyamine Dehydrogenase (HDH)
| Property | Description | References |
| Enzyme Name | Hyoscyamine Dehydrogenase / Hyoscyamine Aldehyde Reductase | frontiersin.orgresearchgate.net |
| Substrate | Hyoscyamine aldehyde | researchgate.net |
| Product | L-Hyoscyamine | researchgate.net |
| Reaction Type | Reduction | researchgate.net |
| Plant Source | Atropa belladonna | researchgate.net |
| Engineering Impact | Overexpression enhances hyoscyamine and scopolamine production | frontiersin.orgresearchgate.net |
Hyoscyamine 6β-Hydroxylase (H6H) Functionality in Downstream Metabolite Synthesis
L-hyoscyamine serves as the substrate for the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H), which catalyzes the final two steps in the biosynthesis of scopolamine. nih.govpnas.org This enzyme is a 2-oxoglutarate-dependent dioxygenase. mdpi.comnih.gov
H6H first catalyzes the 6β-hydroxylation of hyoscyamine to produce 6β-hydroxyhyoscyamine (also known as anisodamine). nih.govresearchgate.netresearchgate.net This initial reaction has an absolute requirement for hyoscyamine, 2-oxoglutarate, Fe²⁺ ions, and molecular oxygen. nih.gov Subsequently, H6H catalyzes the epoxidation of 6β-hydroxyhyoscyamine to form scopolamine. nih.govnih.govcore.ac.uk This second step involves the oxidative ring closure to form the 6,7-β-epoxide bridge. researchgate.net
The enzyme exhibits a strong hydroxylase activity and a comparatively weaker epoxidase activity. mdpi.comcore.ac.uk When H6H is expressed in recombinant systems like E. coli and fed with hyoscyamine, the substrate is first converted to 6β-hydroxyhyoscyamine and then to scopolamine, which becomes the predominant alkaloid over time. nih.govcore.ac.uk This demonstrates that a single enzyme, H6H, is responsible for both the hydroxylation and epoxidation reactions. nih.govcore.ac.uk
H6H exhibits high stereoselectivity, with only the l-isomer of hyoscyamine serving as an effective substrate for the hydroxylation reaction; the d-isomer is nearly inactive. nih.gov The enzyme's catalytic cycle for both hydroxylation and epoxidation is thought to involve the formation of a highly reactive iron(IV)-oxo (ferryl) intermediate that initiates the reactions by cleaving C-H bonds. acs.orgosti.gov
Kinetic and structural studies suggest that the enzyme switches its target site and reaction outcome between the two steps without major repositioning of the substrate. acs.orgosti.gov The regioselectivity of the initial hydroxylation at the C6 position over the C7 position is dictated by a few key amino acid residues within the active site that favor the reaction at C6 while hindering it at C7. iucr.orgrsc.org During the subsequent epoxidation of 6β-hydroxyhyoscyamine, the preference for C-H bond abstraction shifts from C6 to C7. nih.govacs.org This switch is influenced by subtle changes in the substrate's orientation within the active site, with a modest shift in the angle of approach being sufficient to alter the reaction's outcome. acs.orgosti.gov
Table 3: H6H Catalytic Properties
| Property | Description | References |
| Enzyme Name | Hyoscyamine 6β-hydroxylase | nih.govpnas.org |
| EC Number | 1.14.11.11 | mdpi.compnas.org |
| Function | Bifunctional: Hydroxylation and Epoxidation | mdpi.comnih.govcore.ac.uk |
| First Reaction | Hyoscyamine → 6β-hydroxyhyoscyamine | nih.govnih.gov |
| Second Reaction | 6β-hydroxyhyoscyamine → Scopolamine | nih.govnih.gov |
| Requirements | 2-oxoglutarate, Fe²⁺, O₂ | nih.gov |
| Stereoselectivity | Acts on l-hyoscyamine | nih.gov |
| Active Site Control | Key residues dictate regioselectivity of hydroxylation | iucr.orgrsc.org |
Genetic Basis and Regulatory Networks of L-Hyoscyamine Biosynthesis
Several families of transcription factors have been identified as potential regulators of tropane alkaloid biosynthesis, including MYB, WRKY, basic helix-loop-helix (bHLH), and APETALA2/ethylene responsive-factor (AP2/ERF) families. researchgate.netnih.gov These TFs are known to play crucial roles in regulating various secondary metabolic pathways in plants. researchgate.netfrontiersin.org Transcriptome analyses of tropane alkaloid-producing plants have revealed a number of unigenes that are potential TFs, providing a foundation for understanding the transcriptional regulation of this pathway. nih.gov The coordinated expression of biosynthetic genes like CYP80F1 and H6H suggests a shared regulatory mechanism at the transcriptional level. pnas.org Understanding and manipulating these regulatory networks is a promising strategy for engineering plants with enhanced production of valuable alkaloids like L-hyoscyamine and scopolamine. researchgate.net
Evolutionary Aspects of Tropane Alkaloid Biosynthesis Relevant to L-Hyoscyamine
The evolutionary history of tropane alkaloid biosynthesis is a compelling story of convergent evolution and multiple origins, highlighting the adaptability of plant metabolic pathways.
1 Convergent Evolution of Tropane Alkaloid Pathways
Tropane alkaloids are found in several distantly related plant families, including Solanaceae, Erythroxylaceae, Convolvulaceae, and Brassicaceae. nih.govresearchgate.net The scattered distribution of these compounds across the angiosperm lineage suggests that the ability to produce them has evolved independently on multiple occasions. nih.govuniv-tours.fr This phenomenon, known as convergent evolution, is supported by the fact that different enzyme families are recruited to catalyze similar reactions in different plant lineages. db-thueringen.de
For example, the reduction of the tropinone ring, a key step in the biosynthesis of both L-hyoscyamine in Solanaceae and cocaine in Erythroxylaceae, is performed by different types of enzymes. db-thueringen.de In Solanaceae, this reaction is catalyzed by short-chain dehydrogenases/reductases (SDRs), while in Erythroxylaceae, it is carried out by aldo-keto reductases (AKRs). db-thueringen.de This independent recruitment of different enzyme superfamilies to perform the same chemical transformation is a hallmark of convergent evolution in plant specialized metabolism. db-thueringen.depnas.org
2 Polyphyletic Origins of L-Hyoscyamine Producing Plant Species
The evidence for convergent evolution strongly supports a polyphyletic origin for tropane alkaloid biosynthesis. mdpi.comresearchgate.net This means that the trait of producing these alkaloids did not arise from a single common ancestor but rather evolved multiple times independently in different plant lineages. researchgate.net
Within the Solanaceae family itself, the ability to produce hyoscyamine and scopolamine is found in several phylogenetically distant lineages. nih.gov Genomic analyses have revealed that while these lineages share a common biosynthetic pathway, the evolutionary history of this pathway is marked by repeated and independent losses in various species. nih.gov This suggests that an ancestral pathway for tropane alkaloid biosynthesis existed and was subsequently lost in many lineages, while being retained or re-activated in others. nih.gov This complex evolutionary pattern underscores the dynamic nature of plant chemical diversity and the intricate genetic and molecular mechanisms that drive it.
Advanced Methodologies for L Hyoscyamine Production and Metabolic Engineering
In Vitro Plant Cell and Tissue Culture Systems for L-Hyoscyamine Production
In vitro cultivation of plant cells and tissues presents a promising alternative for the production of valuable secondary metabolites like L-hyoscyamine. These systems offer several advantages over traditional field cultivation, including independence from geographical and climatic conditions, protection from pests and diseases, and the potential for higher and more consistent yields. Hairy root cultures, in particular, have emerged as a highly effective platform due to their genetic stability and high productivity.
Hairy root cultures, induced by the infection of plant tissues with Agrobacterium rhizogenes, are characterized by their rapid growth, genetic stability, and high capacity for secondary metabolite synthesis. uliege.beaensiweb.com These cultures have been extensively studied for the production of L-hyoscyamine in various plant species from the Solanaceae family. frontiersin.org
The choice of Agrobacterium rhizogenes strain can significantly influence the growth rate and L-hyoscyamine production of the resulting hairy root clones. nih.govnih.gov For instance, in Hyoscyamus muticus, strains A4 and C58CI pRT GUS104 were found to be highly virulent, leading to robust root formation and high alkaloid content. nih.gov Similarly, in another study with H. muticus, strain A4 was more effective in inducing hairy roots from various explants compared to strain 15834. nih.govresearchgate.net The selection of the optimal bacterial strain is a critical first step in establishing a high-yielding hairy root culture system. idosi.org
Optimizing culture conditions is another crucial factor for maximizing L-hyoscyamine production. This includes the composition of the culture medium, pH, and the application of elicitors. frontiersin.org For example, Gamborg's B5 medium has been widely used and shown to be favorable for L-hyoscyamine production in Datura stramonium hairy roots. aensiweb.comscispace.com The concentrations of nitrate (B79036), phosphate, and sucrose (B13894) in the medium have been shown to impact both biomass accumulation and alkaloid synthesis. scispace.commdpi.comnih.gov For instance, in D. stramonium hairy root cultures, a modified MS medium with specific concentrations of KNO3, KH2PO4, and sucrose was found to be optimal for L-hyoscyamine production. frontiersin.orgnih.govresearchgate.net
Elicitation, the use of biotic or abiotic stressors to induce a defense response and stimulate secondary metabolite production, is a widely employed strategy. Various elicitors have been shown to enhance L-hyoscyamine accumulation. For example, salt stress induced by sodium chloride (NaCl) has been reported to increase L-hyoscyamine production in D. stramonium hairy roots by up to three times. aensiweb.comfrontiersin.orgnih.gov Other abiotic elicitors like calcium chloride (CaCl2), silver nitrate (AgNO3), and cadmium chloride (CdCl2) have also been shown to positively influence tropane (B1204802) alkaloid production in Brugmansia candida hairy roots. symbiosisonlinepublishing.comresearchgate.net Biotic elicitors, such as yeast extract and fungal cell wall fragments, have also demonstrated the ability to boost L-hyoscyamine and other tropane alkaloid levels in cultures of Atropa belladonna and Datura metel. nih.govresearchgate.net Furthermore, nanoparticles, such as iron oxide nanoparticles, have been successfully used as elicitors to enhance hyoscyamine (B1674123) production in hairy root cultures of Hyoscyamus reticulatus. nih.gov
Table 1: Effects of Various Elicitors on L-Hyoscyamine Production in Hairy Root Cultures
| Plant Species | Elicitor | Concentration | Exposure Time | Effect on L-Hyoscyamine Production | Reference |
|---|---|---|---|---|---|
| Datura stramonium | NaCl | 1-2 g/L | 24 hours | 3-fold increase | aensiweb.comnih.gov |
| Datura tatula | CaCl₂ | 2 g/L | 24 hours | Produced nearly 17 mg/g dry weight | africaresearchconnects.com |
| Brugmansia candida | Salicylic (B10762653) Acid | Not specified | Not specified | Significant increase in release (2- to 12-fold) | researchgate.net |
| Hyoscyamus reticulatus | Iron Oxide Nanoparticles | 900 mg/L | 24 hours | ~5-fold increase | nih.gov |
| Hyoscyamus muticus | Chitosan (B1678972) | Not specified | Not specified | 2.5 to 3-fold enhancement | frontiersin.org |
While hairy root cultures are often preferred, cell suspension and callus cultures also offer viable platforms for L-hyoscyamine production, though they can be prone to genetic instability. nih.gov Optimization of these cultures involves manipulating the nutrient medium and applying elicitors to stimulate biosynthesis.
The addition of precursors to the culture medium can sometimes enhance alkaloid production if the endogenous supply is a limiting factor. researchgate.net For example, the addition of putrescine to the culture medium has been shown to increase hyoscyamine concentrations in Datura stramonium suspension cultures. curresweb.com
Elicitation is also a key strategy in cell suspension and callus cultures. researchgate.net Yeast extract and salicylic acid have been used to stimulate tropane alkaloid production in Atropa belladonna callus cultures. researchgate.net Fungal elicitors, such as cell wall fragments from Phytophthora megasperma, have been reported to increase tropane alkaloid production five-fold in Datura stramonium cell cultures. nih.gov Similarly, methyl jasmonate (MJ) is a well-known elicitor that can enhance the production of tropane alkaloids, including hyoscyamine, in various cell culture systems. symbiosisonlinepublishing.commdpi.com
Table 2: Impact of Elicitors on Tropane Alkaloid Production in Cell and Callus Cultures
| Plant Species | Culture Type | Elicitor | Concentration | Effect on Tropane Alkaloid Production | Reference |
|---|---|---|---|---|---|
| Atropa belladonna | Callus | Yeast Extract | 2.0 g/L | Increased total tropane alkaloids to 1546.7 µg/g DW | researchgate.net |
| Atropa belladonna | Callus | Salicylic Acid | 70 mg/L | Increased total tropane alkaloids to 2262.2 µg/g DW | researchgate.net |
| Datura stramonium | Cell Culture | Phytophthora megasperma cell wall fragments | Not specified | 5-fold increase in total tropane alkaloids | nih.gov |
Genetic Engineering and Synthetic Biology Approaches for L-Hyoscyamine Pathway Manipulation
Genetic engineering and synthetic biology offer powerful tools to manipulate the biosynthetic pathway of L-hyoscyamine, aiming to increase its production by overcoming rate-limiting steps and redirecting metabolic flux.
The enzyme putrescine N-methyltransferase (PMT) catalyzes the first committed step in the tropane alkaloid pathway, making it a key target for genetic manipulation. frontiersin.orgoup.com Overexpression of the pmt gene has been shown to increase hyoscyamine content in hairy root cultures of Hyoscyamus muticus and both hyoscyamine and scopolamine (B1681570) in Datura metel. oup.commdpi.com However, the effect of pmt overexpression can be species-dependent, with some studies on Atropa belladonna showing only a marginal effect on alkaloid levels. mdpi.comresearchgate.net
Tropinone (B130398) reductase I (TR1) is another critical enzyme that directs the pathway specifically towards the synthesis of tropine (B42219), the precursor for hyoscyamine. frontiersin.orgmdpi.com Overexpression of the TR1 gene in Atropa belladonna hairy roots led to increased TRI activity, higher tropine levels, and consequently, a significant enhancement in the content of both hyoscyamine and scopolamine. frontiersin.orgmdpi.com
Table 3: Effects of Overexpressing Biosynthetic Genes on L-Hyoscyamine Production
| Plant Species | Gene Overexpressed | Effect on L-Hyoscyamine Content | Reference |
|---|---|---|---|
| Hyoscyamus muticus | pmt | Increased | oup.com |
| Datura metel | pmt | Increased | oup.com |
| Atropa belladonna | TR1 | Significantly enhanced | frontiersin.orgmdpi.com |
| Hyoscyamus niger | pmt and h6h (simultaneously) | Significantly higher scopolamine, with hyoscyamine as a major alkaloid | pnas.org |
Hyoscyamine 6β-hydroxylase (H6H) is a bifunctional enzyme that catalyzes the conversion of hyoscyamine first to 6β-hydroxyhyoscyamine and then to scopolamine. frontiersin.orgresearchgate.net While overexpression of H6H is a primary strategy for increasing scopolamine production, the downregulation or silencing of this gene can be employed to increase the accumulation of its substrate, L-hyoscyamine. frontiersin.orgtkk.fi By blocking or reducing the conversion of L-hyoscyamine to scopolamine, the metabolic flux is halted at L-hyoscyamine, leading to its accumulation in the plant tissues or culture system. This approach is particularly relevant for creating high-hyoscyamine producing lines from plants that naturally produce a mixture of hyoscyamine and scopolamine, or are rich in scopolamine. While much of the research has focused on H6H overexpression for scopolamine, the principle of gene silencing provides a clear strategy for enhancing L-hyoscyamine retention.
CRISPR/Cas9 System for Targeted L-Hyoscyamine Pathway Gene Disruption
The advent of CRISPR/Cas9 gene-editing technology has provided a powerful tool for the targeted manipulation of metabolic pathways in plants. In the context of L-hyoscyamine biosynthesis, this technology is primarily used to disrupt genes that encode enzymes responsible for converting L-hyoscyamine into other alkaloids, thereby increasing its accumulation.
A key target for this approach is the gene encoding hyoscyamine 6β-hydroxylase (H6H). This enzyme catalyzes the conversion of L-hyoscyamine to scopolamine. By creating targeted mutations in the H6H gene, researchers can effectively block this conversion. For instance, using CRISPR/Cas9 to disrupt the AbH6H gene in Atropa belladonna has resulted in transgenic plants that produce high levels of L-hyoscyamine without synthesizing its derivatives, anisodamine (B1666042) and scopolamine. nih.govmdpi.com In these engineered plants, the metabolic flux is redirected, leading to a significant increase in the accumulation of the desired compound, L-hyoscyamine. mdpi.comresearchgate.net
These studies underscore the precision and efficacy of CRISPR/Cas9 in metabolic engineering. By knocking out specific genes, it is possible to remodel the alkaloid profile of medicinal plants to favor the production of high-value compounds like L-hyoscyamine. nih.govresearchgate.net
Heterologous Biosynthesis of L-Hyoscyamine in Microbial Systems (e.g., Yeast)
Reconstructing complex plant metabolic pathways in microbial hosts like baker's yeast (Saccharomyces cerevisiae) offers a promising alternative to agricultural production, which can be susceptible to environmental and economic instabilities. researchgate.nettwistbioscience.com Engineering yeast to produce L-hyoscyamine from simple sugars and amino acids involves the introduction of a suite of genes from various organisms, including plants, bacteria, and even animals. twistbioscience.com
The complete biosynthesis of L-hyoscyamine and its derivative scopolamine in yeast has been successfully demonstrated. researchgate.netsci-hub.se This monumental task required the functional expression of numerous enzymes and transporters strategically positioned within different subcellular compartments to mimic the natural spatial organization of the biosynthetic pathway in plants. twistbioscience.comnih.gov
Key steps in this process include:
Identification of Missing Enzymes: Functional genomics was employed to identify previously uncharacterized enzymes in the L-hyoscyamine pathway, such as hyoscyamine dehydrogenase (HDH), which reduces hyoscyamine aldehyde to L-hyoscyamine. nih.govresearchgate.net
Protein Engineering: To ensure the proper functioning of plant enzymes in a yeast host, protein engineering techniques were utilized. For example, a fusion strategy was developed for the functional expression of a key acyltransferase by trafficking it to the vacuole. sci-hub.senih.gov
Facilitating Intracellular Transport: Heterologous transporters were introduced to manage the movement of intermediates between different cellular compartments, a critical aspect of reconstructing the compartmentalized plant biosynthetic pathway. sci-hub.seresearchgate.net
Strain Optimization: The final engineered yeast strains underwent optimization to improve the final titers of L-hyoscyamine. sci-hub.se
While the initial yields from these engineered microbial systems are often modest, they represent a significant proof-of-concept. Further process improvements and metabolic engineering efforts are expected to increase productivity, paving the way for industrial fermentation as a viable and robust source of L-hyoscyamine. sci-hub.senih.gov
Elicitation Strategies for L-Hyoscyamine Production Enhancement
Elicitation is a strategy used to enhance the production of secondary metabolites in plant cell and organ cultures by introducing stress-inducing agents known as elicitors. These elicitors can be of biological (biotic) or non-biological (abiotic) origin and work by triggering the plant's defense responses, which often include the upregulation of secondary metabolite biosynthesis.
Biotic Elicitors in L-Hyoscyamine Metabolism
Biotic elicitors are substances derived from living organisms, such as fungi, bacteria, or even components of the plant cell wall itself. They are recognized by plant cells as signals of pathogen attack, leading to the activation of defense-related metabolic pathways.
Several studies have demonstrated the effectiveness of biotic elicitors in increasing L-hyoscyamine production in various plant culture systems:
Fungal Elicitors: Cell wall fragments from fungi like Aspergillus niger, Alternaria sp., and Fusarium monoliforme have been shown to promote the accumulation of L-hyoscyamine in Datura metel hairy root cultures. mdpi.comresearchgate.net Among these, Aspergillus niger was identified as a particularly effective elicitor. mdpi.comresearchgate.net
Yeast Extract: The application of yeast extract has also been found to enhance L-hyoscyamine content. In Datura metel root cultures, treatment with 0.75 g/L of yeast extract resulted in a significant increase in L-hyoscyamine accumulation. researchgate.netcapes.gov.br
Chitosan: This polysaccharide, derived from chitin, is a well-known elicitor. In Brugmansia candida hairy root cultures, chitosan has been shown to positively affect the accumulation of L-hyoscyamine. mdpi.com
Tobamoviruses: Live viruses, such as the Pepper mild mottle virus (PMMoV) and Tomato mosaic virus (ToMV), have been used as biotic elicitors in whole Datura stramonium plants. researchgate.net Artificial infection with these viruses led to a significant increase in L-hyoscyamine content in both the capsules and roots of the plants. researchgate.net
Table 1: Effect of Biotic Elicitors on L-Hyoscyamine Production
| Elicitor | Plant Species | Culture System | Effect on L-Hyoscyamine | Reference |
|---|---|---|---|---|
| Aspergillus niger | Datura metel | Hairy Root Culture | Increased Accumulation | mdpi.comresearchgate.net |
| Yeast Extract (0.75 g/L) | Datura metel | Root Culture | Increased to 3.17 mg/g dw | researchgate.netcapes.gov.br |
| Chitosan | Brugmansia candida | Hairy Root Culture | Positive effect on accumulation | mdpi.com |
| Tomato mosaic virus (ToMV SL-1) | Datura stramonium | Whole Plant | Increased to >20 mg/g fresh weight in roots | researchgate.net |
Abiotic Elicitors and Environmental Stress Responses Affecting L-Hyoscyamine Synthesis
Abiotic elicitors are non-biological factors, including physical stresses and chemical compounds, that can induce secondary metabolite production. Environmental stresses, both natural and simulated, can also significantly impact L-hyoscyamine synthesis.
Heavy Metals and Inorganic Salts: Various metal ions have been shown to enhance tropane alkaloid production. For instance, the addition of 10 mM CaCl2 to Datura innoxia cell cultures led to a tenfold increase in L-hyoscyamine levels. mdpi.com Similarly, treatment with 250 µM AlCl3 increased L-hyoscyamine accumulation in Datura metel root cultures. researchgate.netcapes.gov.br
Drought and Osmotic Stress: Water deficit stress can have a positive effect on L-hyoscyamine synthesis. Subjecting Hyoscyamus muticus hairy roots to osmotic stress using mannitol (B672) resulted in a twofold increase in total L-hyoscyamine production, despite a decrease in biomass. nih.gov
Temperature: Temperature is a critical environmental factor that can influence plant metabolic processes. While a temperature range of 17–25°C is generally optimal for in vitro cultures, deviations from this can act as a stressor, potentially affecting secondary metabolite production. symbiosisonlinepublishing.com
Table 2: Impact of Abiotic Elicitors and Stress on L-Hyoscyamine Production
| Elicitor/Stress | Plant Species | Culture System | Effect on L-Hyoscyamine | Reference |
|---|---|---|---|---|
| CaCl2 (10 mM) | Datura innoxia | Cell Culture | ~10-fold increase | mdpi.com |
| AlCl3 (250 µM) | Datura metel | Root Culture | Increased to 2.49 mg/g dw | researchgate.netcapes.gov.br |
| Mannitol (Osmotic Stress) | Hyoscyamus muticus | Hairy Root Culture | 2-fold increase in total production | nih.gov |
Phytohormonal and Signal Molecule Modulation (e.g., Methyl Jasmonate) on L-Hyoscyamine Accumulation
Phytohormones and signaling molecules play a crucial role in regulating plant growth, development, and defense responses. Their exogenous application can be a powerful tool for modulating the biosynthesis of secondary metabolites like L-hyoscyamine.
Methyl Jasmonate (MeJA): MeJA, a well-known plant stress hormone, has been extensively studied for its elicitation effects. In Hyoscyamus reticulatus hairy root cultures, treatment with 200 µM MeJA for 24 hours resulted in the highest L-hyoscyamine content, which was 1.25-fold higher than the control. areeo.ac.ir In Datura stramonium, 150 µM MeJA increased L-hyoscyamine content by 92% in the roots and 16% in the leaves. mdpi.com The effect of MeJA is often linked to the upregulation of key biosynthetic genes. areeo.ac.irmdpi.com However, the response can be concentration-dependent, with higher concentrations sometimes having an inhibitory effect. mdpi.com
Salicylic Acid (SA): Salicylic acid is another important signaling molecule involved in plant defense. In Datura metel root cultures, treatment with 500 µM salicylic acid led to the highest accumulation of L-hyoscyamine (4.35 mg/g dw), a significant increase from the control (1.39 mg/g dw). researchgate.netcapes.gov.br Elicitation with salicylic acid has also been shown to improve L-hyoscyamine content in Hyoscyamus muticus and Datura stramonium hairy roots. uliege.be
Table 3: Phytohormonal and Signal Molecule Elicitation of L-Hyoscyamine
| Elicitor | Concentration | Plant Species | Culture System | Effect on L-Hyoscyamine | Reference |
|---|---|---|---|---|---|
| Methyl Jasmonate (MeJA) | 200 µM | Hyoscyamus reticulatus | Hairy Root Culture | 1.25-fold increase | areeo.ac.ir |
| Methyl Jasmonate (MeJA) | 150 µM | Datura stramonium | Whole Plant (Roots) | 92% increase | mdpi.com |
| Salicylic Acid (SA) | 500 µM | Datura metel | Root Culture | Increased from 1.39 to 4.35 mg/g dw | researchgate.netcapes.gov.br |
| Salicylic Acid (SA) | 10⁻⁴ M | Datura stramonium | Hairy Root Culture | Increased from 4.406 to 12.31 mg/g dw | uliege.be |
Nanoparticle-Mediated Elicitation for L-Hyoscyamine Production
The use of nanoparticles as elicitors is an emerging and promising strategy in plant biotechnology. Due to their unique physicochemical properties, nanoparticles can induce stress responses and enhance the production of secondary metabolites.
Iron Oxide Nanoparticles (FeNPs): In hairy root cultures of Hyoscyamus reticulatus, elicitation with FeNPs significantly boosted L-hyoscyamine production. The maximum yield, a five-fold increase compared to the control, was achieved with 900 mg/L of FeNPs after 24 hours of exposure. nih.gov
Zinc Oxide Nanoparticles (ZnO NPs): Treatment of Hyoscyamus reticulatus hairy roots with ZnO NPs also led to a substantial increase in L-hyoscyamine content. The highest amount (37%) was obtained with 100 mg/L of ZnO after 48 hours, which was a 4.61-fold increase over the control. nih.gov This increase was correlated with the enhanced expression of the h6h gene, indicating that the nanoparticles stimulate the biosynthetic pathway at the genetic level. nih.gov
Silica (B1680970) Nanoparticles: The application of 100 mg/L of silica nanoparticles to Hyoscyamus reticulatus for 24 hours also resulted in higher levels of L-hyoscyamine, which was associated with an increase in the expression of the PMT gene. mdpi.com
Table 4: Nanoparticle Elicitation for Enhanced L-Hyoscyamine Production in Hyoscyamus reticulatus Hairy Roots
| Nanoparticle | Concentration | Exposure Time | Fold Increase in L-Hyoscyamine | Reference |
|---|---|---|---|---|
| Iron Oxide (FeNPs) | 900 mg/L | 24 h | ~5-fold | nih.gov |
| Zinc Oxide (ZnO NPs) | 100 mg/L | 48 h | 4.61-fold | nih.gov |
| Silica (SiO2 NPs) | 100 mg/L | 24 h | Increased levels | mdpi.com |
Viral Elicitation Techniques for L-Hyoscyamine Induction in Planta
Viral elicitation represents an innovative approach in metabolic engineering to enhance the production of valuable secondary metabolites, including the tropane alkaloid L-hyoscyamine. mdpi.com This technique leverages the plant's natural defense mechanisms, which are activated in response to viral pathogens. The infection process can trigger a cascade of physiological and biochemical changes, often leading to an increased synthesis of defense-related compounds like alkaloids. dntb.gov.uaresearchgate.net While the use of live viruses as elicitors is not as common as other biotic or abiotic elicitors, research has demonstrated its potential for significantly boosting L-hyoscyamine yields in vivo. mdpi.com
A notable study investigated the effects of artificially infecting Datura stramonium L. plants with several tobamoviruses: Pepper mild mottle virus (PMMoV), Tomato mosaic virus (ToMV), and Tobacco mosaic virus (TMV). The results showed a statistically significant increase in L-hyoscyamine content in both the capsules and roots of the infected plants compared to the non-infected controls. This suggests that the viral infection acted as a potent biotic elicitor for tropane alkaloid biosynthesis throughout the plant.
The degree of elicitation varied depending on the specific virus and the plant organ. For instance, in the capsules, the L-hyoscyamine content increased by 1.23 to 2.34 times compared to the control group. The most effective viruses for capsule production were PMMoV and a specific isolate of ToMV (PV143), which elevated the L-hyoscyamine concentration to over 19 mg/g of fresh weight.
The impact of viral elicitation was even more pronounced in the roots of the D. stramonium plants. The L-hyoscyamine content in the roots of elicited plants was 5.41 to 16.54 times higher than in the non-elicited control plants. The ToMV SL-1 isolate proved to be the most powerful elicitor for root production, increasing the L-hyoscyamine concentration to more than 20 mg/g of fresh weight. These findings underscore the potential of using live viruses as a tool to manipulate and enhance the biosynthetic pathways of medicinally important alkaloids like L-hyoscyamine directly in cultivated plants.
| Virus Elicitor | Plant | Plant Organ | Fold Increase in L-Hyoscyamine | Resulting L-Hyoscyamine Concentration (mg/g FW) |
| Pepper mild mottle virus (PMMoV) | Datura stramonium | Capsules | 1.23–2.34 | >19 |
| Tomato mosaic virus (ToMV) isolate PV143 | Datura stramonium | Capsules | 1.23–2.34 | >19 |
| Tomato mosaic virus (ToMV) SL-1 | Datura stramonium | Roots | 5.41–16.54 | >20 |
| Tobacco mosaic virus (TMV) | Datura stramonium | Capsules & Roots | Statistically significant increase | Data not specified |
Molecular Mechanisms of L Hyoscyamine Action Beyond Clinical Application
Receptor Binding Kinetics and Stereoselectivity of L-Hyoscyamine Isomers
The pharmacological action of hyoscyamine (B1674123) is highly stereoselective, meaning the spatial arrangement of atoms in its isomers dramatically influences their affinity and binding to muscarinic receptors. mdpi.comtargetmol.com Atropine (B194438) is a racemic mixture, containing equal parts of the S-(-)-hyoscyamine (L-Hyoscyamine) and R-(+)-hyoscyamine (D-Hyoscyamine) enantiomers. nih.govplos.org The majority of the physiological and pharmacological effects of atropine are attributable to L-Hyoscyamine, which is the more biologically active isomer. nih.govunipd.it
Research indicates that the S-(-)-isomer (L-Hyoscyamine) is substantially more potent than the R-(+)-isomer. mdpi.com Estimates suggest that L-Hyoscyamine has a binding affinity for muscarinic receptors that is 30 to 300 times greater than that of D-Hyoscyamine. mdpi.comsemanticscholar.org This marked difference in potency is a classic example of enantioselectivity in drug-receptor interactions. researchgate.net
In vivo studies using the separate optical antipodes of atropine confirmed that the specific receptor binding is associated with the active L-Hyoscyamine antipode, while the D-Hyoscyamine isomer represents non-specific binding. nih.gov Functional experiments have quantified this difference in affinity. For instance, studies on guinea-pig ileum showed a 300-fold difference in affinity between the enantiomers. semanticscholar.org A detailed analysis of the binding affinities for the five human muscarinic receptor subtypes (M1-M5) expressed in Chinese hamster ovary (CHO-K1) cells revealed consistently higher affinity for the S-(-)-isomer. nih.gov
| Receptor Subtype | S-(-)-Hyoscyamine (pKi) | R-(+)-Hyoscyamine (pKi) | Potency Difference (S- vs R-) |
| m1 | 9.48 ± 0.18 | 8.21 ± 0.07 | ~186-fold |
| m2 | 9.45 ± 0.31 | 7.89 ± 0.06 | ~363-fold |
| m3 | 9.30 ± 0.19 | 8.06 ± 0.18 | ~174-fold |
| m4 | 9.55 ± 0.13 | 8.35 ± 0.11 | ~158-fold |
| m5 | 9.24 ± 0.30 | 8.17 ± 0.08 | ~117-fold |
| Data sourced from Ghelardini C, et al. (1997). nih.gov The pKi value is the negative logarithm of the equilibrium dissociation constant (Ki); a higher pKi indicates a higher binding affinity. |
In Vitro Antagonism of Muscarinic Acetylcholine (B1216132) Receptors (mAChRs) by L-Hyoscyamine
L-Hyoscyamine functions as a competitive, non-selective antagonist of all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). mdpi.commedchemexpress.com It acts by binding to these receptors, thereby preventing the neurotransmitter acetylcholine from binding and activating them. wikipedia.orgmdpi.com While some older or less specific sources have occasionally described hyoscyamine as a selective M2 receptor antagonist, comprehensive binding studies demonstrate its potent antagonism across all five subtypes. wikipedia.orgnih.gov
The antagonism is considered competitive because L-Hyoscyamine reversibly binds to the same site as acetylcholine without activating the receptor. nih.gov In vitro studies using human cloned muscarinic receptors have provided specific affinity constants (pKi) that quantify the potent binding of S-(-)-hyoscyamine to each receptor subtype. nih.gov
The binding affinity of L-Hyoscyamine is high across all mAChR subtypes, as shown in the table below, confirming its non-selective profile. nih.gov This contrasts with selective antagonists like pirenzepine (B46924) (M1 selective) or darifenacin (B195073) (M3 selective), which show a significant preference for one subtype over others. plos.orgcardiff.ac.uk
| Receptor Subtype | L-Hyoscyamine (S-(-)-Hyoscyamine) Affinity (pKi) |
| m1 | 9.48 ± 0.18 |
| m2 | 9.45 ± 0.31 |
| m3 | 9.30 ± 0.19 |
| m4 | 9.55 ± 0.13 |
| m5 | 9.24 ± 0.30 |
| Data from a study on human muscarinic receptor subtypes expressed in CHO-K1 cells. nih.gov |
Comparative Molecular Interactions of L-Hyoscyamine and its Racemate (Atropine)
At the molecular level, the interaction of both L-Hyoscyamine and atropine with the muscarinic receptor involves key binding groups. These include an ionic bond formed by the protonated nitrogen atom of the tropane (B1204802) ring and hydrogen bonds involving the ester group. unipd.it An additional van der Waals interaction occurs between the phenyl ring of the tropic acid moiety and the receptor. unipd.it
The key difference in the molecular interaction between pure L-Hyoscyamine and atropine lies in the composition of the ligand pool. When L-Hyoscyamine is administered, virtually all molecules are capable of high-affinity binding to the receptor. When atropine is used, only 50% of the molecules (the L-isomer) can bind with high potency, while the other 50% (the D-isomer) have a significantly lower affinity and are largely inactive. mdpi.comnih.gov
Molecular modeling and molecular dynamics (MD) studies have been used to depict the differential interaction of the hyoscyamine enantiomers with cholinergic muscarinic receptors, providing a theoretical basis for the observed stereoselectivity. researchgate.net Similarly, protein modeling of the enzyme hyoscyamine 6β-hydroxylase has provided a biochemical rationale for its enantiomeric preference for L-Hyoscyamine, highlighting how the precise three-dimensional structure of a binding site accommodates one isomer far more effectively than the other. scirp.org This principle of stereospecific fit is central to understanding why L-Hyoscyamine is the active component of atropine at the muscarinic receptor.
Analytical Chemistry of L Hyoscyamine: Method Development and Characterization
Chromatographic Techniques for L-Hyoscyamine Separation and Quantification
Chromatography stands as a cornerstone for the analytical determination of L-Hyoscyamine. Various chromatographic methods offer distinct advantages in terms of resolution, sensitivity, and throughput, catering to diverse analytical challenges.
High-Performance Liquid Chromatography (HPLC) Methodologies for L-Hyoscyamine
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of L-Hyoscyamine and other tropane (B1204802) alkaloids. researchgate.netresearchgate.net Reversed-phase columns, particularly C18, are commonly employed for these separations. researchgate.net The versatility of HPLC allows for its application in quantifying L-Hyoscyamine in various samples, including plant extracts and pharmaceutical formulations. isciii.espharmacophorejournal.com
Method development in HPLC often focuses on optimizing mobile phase composition, flow rate, and column temperature to achieve efficient separation from other related alkaloids and matrix components. A study on Datura stramonium L. seeds utilized HPLC to quantify hyoscyamine (B1674123), reporting a limit of detection (LOD) and limit of quantification (LOQ) of 0.75 µg/ml and 2.26 µg/ml, respectively. pharmacophorejournal.compharmacophorejournal.com Another HPLC method for the analysis of tropane alkaloids in Hyoscyamus muticus L. demonstrated the technique's utility in determining alkaloid content in plant extracts. isciii.es The use of a Diode Array Detector (DAD) with HPLC allows for the simultaneous monitoring of multiple wavelengths, enhancing the specificity of detection. researchgate.net
Table 1: HPLC Method Parameters for L-Hyoscyamine Analysis
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 | researchgate.net |
| Detection | Diode Array Detector (DAD) | researchgate.net |
| LOD | 0.75 µg/ml | pharmacophorejournal.compharmacophorejournal.com |
| LOQ | 2.26 µg/ml | pharmacophorejournal.compharmacophorejournal.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in L-Hyoscyamine Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of L-Hyoscyamine, providing both high-resolution separation and definitive mass identification. researchgate.net This technique has been successfully used for the quantitative determination of hyoscyamine in plant materials, such as the leaves and roots of Hyoscyamus reticulatus L. researchgate.net In one study, the hyoscyamine content was found to be 0.036 ± 0.004% in the leaves and 0.056 ± 0.011% in the roots. researchgate.net The method demonstrated good linearity and sensitivity, with a reported limit of detection of 3.125 µg/mL and a limit of quantification of 6.25 µg/mL for hyoscyamine. researchgate.net
Due to the polar nature of L-Hyoscyamine, derivatization is sometimes employed to increase its volatility for GC analysis. isciii.es However, capillary GC-MS methods have been developed that allow for the direct analysis of these alkaloids. researchgate.net GC-MS has also been instrumental in metabolic studies, enabling the differentiation and quantification of L-Hyoscyamine and its inactive enantiomer, D-hyoscyamine, in biological samples. nih.gov
Table 2: GC-MS Analysis of L-Hyoscyamine in Hyoscyamus reticulatus L.
| Sample | Hyoscyamine Content (%) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Leaves | 0.036 ± 0.004 | 3.125 | 6.25 | researchgate.net |
| Roots | 0.056 ± 0.011 | 3.125 | 6.25 | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) for L-Hyoscyamine Structural Elucidation
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable for the sensitive and selective analysis of L-Hyoscyamine in complex matrices like human plasma, serum, and urine. acs.orgscilit.comjst.go.jp These methods offer low limits of detection, often in the picogram per milliliter (pg/mL) range. scilit.com
A validated LC-MS/MS method for determining L-hyoscyamine in human plasma reported a linear range of 20.0–400 pg/mL. scilit.com The method utilized a chiral column for chromatographic separation and liquid-liquid extraction for sample preparation. scilit.com The parent-to-product ion transition for L-hyoscyamine was identified as m/z 290.1 → 124.1. scilit.com Another LC/MS/MS method for analyzing hyoscyamine and scopolamine (B1681570) in human serum and urine achieved a detection limit of 0.02 ng/mL for both compounds. jst.go.jp The structural information provided by the mass spectrometer is crucial for confirming the identity of the analyte, especially at trace levels. researchgate.net
Capillary Electrophoresis (CE) for L-Hyoscyamine in Complex Mixtures
Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of ionizable compounds like L-Hyoscyamine, particularly in complex samples such as plant materials and pharmaceutical formulations. researchgate.netisciii.es CE offers advantages such as high resolution, short analysis times, and low consumption of samples and reagents. pensoft.net
CE coupled with UV or MS detection is well-suited for determining tropane alkaloids. researchgate.net A significant application of CE in this field is the chiral separation of L-Hyoscyamine and its enantiomer, D-hyoscyamine. nih.gov This is crucial as the pharmacological activity resides primarily in the L-isomer. mdpi.com
Chiral Separation Techniques for L-Hyoscyamine Enantiomeric Analysis
The stereoisomers of hyoscyamine exhibit different pharmacological potencies, making their separation and individual quantification essential. mdpi.com The S-(-)-isomer (L-hyoscyamine) is significantly more potent than the R-(+)-isomer (D-hyoscyamine). mdpi.com
Chiral separation of hyoscyamine enantiomers is commonly achieved using HPLC with chiral stationary phases (CSPs) or by capillary electrophoresis (CE) with chiral selectors. pensoft.netwur.nl A validated CE method has been developed for the separation of D- and L-hyoscyamine, offering a viable alternative to polarimetry. nih.gov This CE method utilized a sulfated beta-cyclodextrin (B164692) as a chiral selector and was able to baseline separate the enantiomers from tropic acid, a common impurity. nih.gov The advantages of this CE method over polarimetry include the need for smaller analyte amounts and a lower limit of detection for the unwanted enantiomer. nih.gov
Isotopic Labeling and Tracing in L-Hyoscyamine Metabolic Studies
Isotopic labeling is a valuable technique for elucidating the metabolic fate of L-Hyoscyamine in vivo. By introducing a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the L-Hyoscyamine molecule, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) pathways.
A study utilizing gas chromatography-mass spectrometry (GC-MS) employed the separate injection of the optical antipodes, D- and L-hyoscyamine, to investigate muscarinic receptor binding in the brains of mice. nih.gov This approach allowed for the differentiation between specific receptor binding of the active L-hyoscyamine and the non-specific binding of the inactive D-hyoscyamine. nih.gov While this study did not explicitly use isotopically labeled compounds, the principle of differentiating between stereoisomers is fundamental to many metabolic tracing studies. The use of isotopically labeled L-Hyoscyamine in conjunction with sensitive analytical techniques like LC-MS/MS would enable precise tracking and quantification of the parent compound and its metabolites in various biological tissues and fluids.
Spectroscopic and Spectrometric Approaches in L-Hyoscyamine Molecular Characterization
The molecular structure and characterization of L-Hyoscyamine are definitively established through a combination of spectroscopic and spectrometric methods. These analytical techniques provide a detailed fingerprint of the molecule, confirming the identity and arrangement of its functional groups and atomic constituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of L-Hyoscyamine, offering precise information about the hydrogen and carbon atomic environments.
¹H NMR (Proton NMR): The ¹H NMR spectrum of L-Hyoscyamine's hydrochloride salt in deuterated chloroform (B151607) (CDCl₃) displays distinct signals that correspond to the various protons within the molecule. The aromatic protons of the phenyl group are typically observed in the downfield region, with chemical shifts around 7.27 to 7.34 ppm. chemicalbook.com Other key signals include a multiplet at approximately 5.13 ppm, which can be attributed to the proton on the tropane ring adjacent to the ester oxygen. chemicalbook.com The protons of the tropane ring system itself produce a complex series of signals in the aliphatic region of the spectrum. chemicalbook.com
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For L-Hyoscyamine hydrochloride in CDCl₃, the carbonyl carbon of the ester functional group resonates significantly downfield at approximately 171.69 ppm. chemicalbook.com The aromatic carbons of the phenyl ring appear in the range of 127.92 to 135.56 ppm. chemicalbook.comresearchgate.net The carbons within the tropane ring structure and the side chain produce signals at higher field strengths. chemicalbook.comresearchgate.net The use of chiral lanthanide shift reagents can be employed to differentiate between the enantiomers of hyoscyamine using ¹³C NMR. researchgate.net
Interactive Data Table: NMR Spectral Data for L-Hyoscyamine Hydrochloride in CDCl₃ chemicalbook.com
| ¹H NMR | ¹³C NMR | ||
| Assignment | Shift (ppm) | Assignment | Shift (ppm) |
| A | 7.341 | 1 | 171.69 |
| B | 7.29 | 2 | 135.56 |
| C | 7.27 | 3 | 129.00 |
| D | 5.126 | 4 | 128.07 |
| E | 4.189 | 5 | 127.92 |
| F | 3.85 | 6 | 64.93 |
| G | 3.728 | 7 | 63.70 |
| J | 3.595 | 8 | 62.21 |
| K | 3.47 | 9 | 62.13 |
| L | 2.96 | 10 | 54.43 |
| M | 2.87 | 11 | 39.11 |
| N | 2.671 | 12 | 34.40 |
| P | 2.15 | 13 | 34.25 |
| Q | 2.07 | 14 | 24.08 |
| R | 2.004 | 15 | 23.63 |
| S | 1.87 | ||
| T | 1.800 | ||
| U | 1.544 |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in L-Hyoscyamine by measuring the absorption of infrared radiation at various frequencies. The spectrum of L-Hyoscyamine reveals several characteristic absorption bands. A notable broad band appears in the region of 3530 cm⁻¹, corresponding to the stretching vibration of the hydroxyl (O-H) group. researchgate.net The presence of the ester group is confirmed by strong absorption bands for the carbonyl (C=O) stretch, typically seen around 1720-1735 cm⁻¹. researchgate.net Aromatic functionalities are indicated by bands at approximately 1590 cm⁻¹. researchgate.net
Interactive Data Table: Key IR Absorption Bands for L-Hyoscyamine researchgate.net
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
| Hydroxyl | O-H stretch | 3530 |
| Ester Carbonyl | C=O stretch | 1720-1735 |
| Aromatic | C=C stretch | 1590 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that determines the mass-to-charge ratio (m/z) of ionized molecules. This information helps in determining the molecular weight and deducing the structure from fragmentation patterns. The molecular formula of L-Hyoscyamine is C₁₇H₂₃NO₃, with a molecular weight of approximately 289.37 g/mol . nih.gov
In techniques like Fast Atom Bombardment (FAB) mass spectrometry, L-Hyoscyamine exhibits an abundant protonated molecular ion [M+H]⁺ at m/z 290. ucl.ac.uk A significant fragment ion is consistently observed at m/z 124, which is characteristic of the tropane moiety. ucl.ac.ukuchile.cljove.com Other intense peaks in the mass spectrum can be found at m/z 94 and 83. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis also shows characteristic fragments at m/z 42, 55, 82, 94, 103, 124, and 140, with the molecular ion at m/z 289. uchile.cl
Interactive Data Table: Significant Mass Spectral Peaks for L-Hyoscyamine nih.govucl.ac.ukuchile.cl
| m/z Value | Interpretation |
| 290 | [M+H]⁺ (Protonated Molecule) |
| 289 | [M]⁺ (Molecular Ion) |
| 140 | Fragment |
| 124 | Tropane moiety fragment |
| 103 | Fragment |
| 94 | Fragment |
| 83 | Fragment |
| 82 | Fragment |
| 55 | Fragment |
| 42 | Fragment |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to its electronic transitions. L-Hyoscyamine contains a phenyl group, which acts as a chromophore. The UV spectrum of L-Hyoscyamine in methanol (B129727) displays several absorption maxima (λ_max) at 247 nm, 252 nm, 258 nm, and 264 nm. nih.govdrugfuture.com These absorptions are characteristic of the electronic transitions within the benzene (B151609) ring.
Interactive Data Table: UV-Vis Absorption Maxima for L-Hyoscyamine in Methanol nih.govdrugfuture.com
| Wavelength (λ_max) |
| 247 nm |
| 252 nm |
| 258 nm |
| 264 nm |
L Hyoscyamine Metabolism and Degradation in Biological Systems
Metabolic Fate and Stability of L-Hyoscyamine in Plant Systems
L-Hyoscyamine is a tropane (B1204802) alkaloid that serves as a crucial intermediate in the biosynthesis of other significant alkaloids within plants of the Solanaceae family, such as Atropa belladonna and Hyoscyamus niger. wikipedia.orgnih.gov Its metabolic fate is primarily linked to its role as a direct precursor to scopolamine (B1681570), a medicinally important anticholinergic agent. plos.org The stability of L-hyoscyamine in planta is dynamic, as it is subject to conversion into other metabolites, meaning its concentration can vary significantly depending on the plant species, tissue type, and developmental stage. mdpi.commdpi.com
The principal metabolic pathway determining the fate of L-hyoscyamine is its conversion to scopolamine. This transformation is a two-step process catalyzed by a single bifunctional enzyme, hyoscyamine (B1674123) 6β-hydroxylase (H6H). mdpi.comnih.gov The H6H enzyme first catalyzes the 6β-hydroxylation of L-hyoscyamine to form an intermediate, 6β-hydroxyhyoscyamine (also known as anisodamine). mdpi.comfrontiersin.orgnih.gov Subsequently, the same enzyme facilitates an epoxidation reaction, converting 6β-hydroxyhyoscyamine into scopolamine. mdpi.comnih.govnih.gov This pathway effectively channels L-hyoscyamine towards the production of scopolamine, making the H6H enzyme a critical control point in tropane alkaloid biosynthesis. plos.org
Research using CRISPR/Cas9 gene-editing technology to disrupt the H6H gene in Atropa belladonna has provided significant insight into the metabolic fate of L-hyoscyamine. mdpi.comresearchgate.net In wild-type plants, L-hyoscyamine is present along with its derivatives, anisodamine (B1666042) and scopolamine. However, in plants where the H6H gene is rendered non-functional, the metabolic pathway is halted. mdpi.com This results in a significant accumulation of L-hyoscyamine and the absence of anisodamine and scopolamine, confirming that the primary metabolic route for L-hyoscyamine is its conversion through the H6H-catalyzed pathway. mdpi.com
The following table, derived from a study on Atropa belladonna, illustrates the alkaloid content in wild-type plants versus plants with a disrupted H6H gene, highlighting the metabolic fate of L-hyoscyamine.
| Plant Type | Tissue | L-Hyoscyamine (mg/g DW) | Anisodamine (mg/g DW) | Scopolamine (mg/g DW) |
|---|---|---|---|---|
| Wild Type | Roots | 0.53 | 0.50 | 0.27 |
| Wild Type | Leaves | 0.92 | 0.09 | 0.32 |
| H6H-Disrupted (H9) | Roots | 2.48 | Not Detected | Not Detected |
| H6H-Disrupted (H14) | Roots | 2.76 | Not Detected | Not Detected |
| H6H-Disrupted (H15) | Roots | 2.80 | Not Detected | Not Detected |
Bidirectional Enzymatic Interconversions of L-Hyoscyamine (e.g., with Hyoscyamine Aldehyde)
The biosynthesis of L-hyoscyamine itself involves enzymatic interconversions that can be considered bidirectional. A key intermediate in this pathway is hyoscyamine aldehyde. frontiersin.org A cytochrome P450 enzyme, classified as CYP80F1, catalyzes the oxidation and rearrangement of a precursor molecule, littorine (B1216117), to form hyoscyamine aldehyde. wikipedia.orgfrontiersin.org
The enzymatic steps can be summarized as:
Littorine → Hyoscyamine Aldehyde : Catalyzed by Littorine mutase (CYP80F1). frontiersin.org
Hyoscyamine Aldehyde → L-Hyoscyamine : Catalyzed by hyoscyamine dehydrogenase. frontiersin.org
This relationship demonstrates a crucial enzymatic interconversion that directly leads to the synthesis of L-hyoscyamine.
Challenges and Future Directions in L Hyoscyamine Research
Unraveling Remaining Gaps in L-Hyoscyamine Biosynthetic Pathway Elucidation
Despite considerable advances in mapping the L-hyoscyamine biosynthetic pathway, several knowledge gaps persist. The complete elucidation of this pathway is crucial for its successful engineering in microbial or plant systems for enhanced production.
One of the historical challenges has been understanding the precise mechanisms of tropane (B1204802) ring formation and the subsequent modifications leading to L-hyoscyamine. While key enzymes have been identified, the intricate regulation and potential for alternative pathways in different plant families, such as the Solanaceae and Erythroxylaceae, are not fully understood. technologynetworks.compnas.org For instance, research has shown that while the final tropane structure is similar across different plant families, the enzymatic pathways leading to it can differ, suggesting independent evolutionary origins. technologynetworks.compnas.orgpnas.org
Key areas requiring further investigation include:
Enzyme Characterization: A full understanding of the structure-function relationships of all enzymes in the pathway is needed to comprehend their regulation, turnover, and the flow of metabolites. iastate.edu
Intermediate Steps: The conversion of littorine (B1216117) to hyoscyamine (B1674123) involves a complex rearrangement, and the exact enzymatic players and mechanisms, including the potential involvement of a cytochrome P450 and an alcohol dehydrogenase, are still being investigated. iastate.edunih.gov
Regulatory Networks: The transcriptional regulation of the pathway genes is complex and not fully mapped. Identifying all the transcription factors and signaling molecules that control the expression of biosynthetic genes is essential for targeted metabolic engineering.
Transport and Accumulation: The mechanisms by which L-hyoscyamine and its precursors are transported within the plant cell and sequestered in the vacuole are not entirely clear. Understanding these transport processes is vital for overcoming limitations in heterologous production systems. pnas.org
Recent genomic and transcriptomic analyses of tropane alkaloid-producing plants like Atropa belladonna and Datura stramonium are providing valuable insights. msu.edunih.gov These studies have helped to identify new genes and enzymes, such as those involved in tropinone (B130398) biosynthesis and the conversion of phenylalanine to phenyllactic acid, a precursor to the tropic acid moiety of L-hyoscyamine. msu.edu Comparative genomics between different tropane alkaloid-producing species is also shedding light on the evolution of the pathway and the diversification of its products. pnas.orgnih.gov
Overcoming Bottlenecks in Biotechnological L-Hyoscyamine Production Scale-Up
The transfer of the L-hyoscyamine biosynthetic pathway into microbial hosts like Saccharomyces cerevisiae (yeast) or optimizing its production in plant-based systems presents significant challenges for industrial-scale production.
In microbial systems , a major bottleneck is the low yield. While the synthesis of L-hyoscyamine in engineered yeast has been demonstrated, the titers remain far below commercially viable levels. nih.gov Several factors contribute to this:
Metabolic Burden: Expressing a long and complex plant biosynthetic pathway in a microbial host can impose a significant metabolic burden, diverting resources from essential cellular processes.
Enzyme Inefficiency: Plant enzymes may not function optimally in a microbial environment due to differences in codon usage, post-translational modifications, and subcellular localization.
Precursor and Cofactor Availability: Ensuring a sufficient supply of precursors, such as ornithine and phenylalanine, and necessary cofactors can be a limiting factor.
Metabolite Transport: The transport of pathway intermediates and the final product across cellular membranes can be inefficient, leading to accumulation of toxic intermediates or feedback inhibition. pnas.org Research has shown that engineering transporter proteins can significantly improve the production of tropane alkaloids in yeast. pnas.orgresearchgate.net
In plant-based systems , such as hairy root cultures or whole transgenic plants, challenges include:
Low Natural Abundance: The concentration of L-hyoscyamine in native plants is generally low. mdpi.com
Complex Regulation: The biosynthesis is tightly regulated by developmental and environmental cues, making it difficult to achieve consistently high production levels.
Slow Growth: The growth rate of plant cultures is significantly slower than that of microbes, leading to longer production cycles. researchgate.net
Downstream Processing: The presence of a complex mixture of related alkaloids in plant extracts makes the purification of L-hyoscyamine difficult and costly. nih.govfrontiersin.org
Strategies to overcome these bottlenecks include the simultaneous overexpression of multiple pathway genes, such as PMT and H6H, which has shown to significantly increase scopolamine (B1681570) (a derivative of hyoscyamine) levels in hairy root cultures. nih.gov
Developing Novel Genetic Engineering Tools for L-Hyoscyamine Pathway Optimization
The advent of advanced genetic engineering tools, particularly CRISPR/Cas9, has opened up new avenues for optimizing the L-hyoscyamine biosynthetic pathway with high precision.
CRISPR/Cas9-mediated gene editing allows for targeted modifications of the plant genome, including gene knockouts, insertions, and transcriptional regulation. This technology has been successfully applied to increase L-hyoscyamine production in Atropa belladonna. nih.govmdpi.com By disrupting the hyoscyamine 6β-hydroxylase (H6H) gene, which converts hyoscyamine to scopolamine, researchers were able to create plant lines that accumulate high levels of hyoscyamine without producing its derivatives. frontiersin.orgnih.govmdpi.com This not only increases the yield of the target compound but also simplifies the downstream purification process. nih.govfrontiersin.orgresearchgate.net
Other potential applications of novel genetic engineering tools include:
Promoter Engineering: Fine-tuning the expression levels of key biosynthetic genes by editing their promoter regions.
Transcription Factor Engineering: Modifying the activity of transcription factors that regulate the entire pathway to upregulate the production of L-hyoscyamine.
Metabolic Channeling: Creating fusion proteins or synthetic scaffolds to bring enzymes in close proximity, thereby increasing the efficiency of multi-step reactions and preventing the diffusion of intermediates.
Multiplex Genome Editing: Simultaneously modifying multiple genes to address several bottlenecks in the pathway at once. researchgate.net
These advanced tools provide a powerful means to rationally design and engineer the L-hyoscyamine pathway for enhanced productivity, moving beyond simple overexpression of single genes. frontiersin.orgfrontiersin.org
Advanced Elicitation Strategies and Mechanistic Insights into L-Hyoscyamine Production
Elicitation, the use of external stimuli (elicitors) to induce stress responses and enhance the production of secondary metabolites, is a promising strategy for increasing L-hyoscyamine yields in plant cell and organ cultures. nih.gov Elicitors can be of biotic origin (e.g., yeast extract, fungal cell wall components) or abiotic origin (e.g., metal ions, nanoparticles, UV radiation). mdpi.comsciensage.info
Research has shown that various elicitors can significantly boost L-hyoscyamine production. For example:
Methyl Jasmonate (MeJA): This plant hormone is a well-known elicitor that has been shown to modulate the expression of genes in the tropane alkaloid pathway and alter the alkaloid profile in Datura stramonium. mdpi.com
Nanoparticles: Iron oxide and zinc oxide nanoparticles have been reported to increase the production of hyoscyamine and scopolamine in hairy root cultures of Hyoscyamus reticulatus. d-nb.infofrontiersin.org
Viral Elicitors: Infection with certain tobamoviruses has been shown to increase hyoscyamine content in the capsules and roots of Datura stramonium plants. nih.gov
Despite these empirical successes, a deeper mechanistic understanding of how elicitors trigger the signaling cascades that lead to increased L-hyoscyamine biosynthesis is needed. mdpi.com The signal transduction pathways involved are complex networks of genes and transcription factors. mdpi.com Future research will likely focus on:
Identifying Receptors: Characterizing the cellular receptors that perceive elicitor signals.
Mapping Signaling Pathways: Elucidating the downstream signaling components, such as protein kinases and transcription factors, that mediate the response.
Understanding Crosstalk: Investigating the interaction between different signaling pathways to identify synergistic combinations of elicitors. researchgate.net
A more profound understanding of these mechanisms will enable the development of more targeted and effective elicitation strategies for maximizing L-hyoscyamine production. mdpi.com
Integration of Multi-Omics Data for Comprehensive Understanding of L-Hyoscyamine Metabolism
A holistic understanding of L-hyoscyamine metabolism requires the integration of data from multiple 'omics' platforms, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.net This systems biology approach allows for a comprehensive view of the flow of information from gene to metabolite and the intricate regulatory networks that govern this process. plos.orgmdpi.com
Genomics provides the complete genetic blueprint, allowing for the identification of all potential genes involved in the biosynthetic pathway. researchgate.net
Transcriptomics reveals which genes are actively being expressed under specific conditions, providing insights into the transcriptional regulation of the pathway. researchgate.net
Proteomics identifies the proteins that are actually present, including the biosynthetic enzymes and regulatory proteins.
Metabolomics provides a snapshot of the small-molecule intermediates and final products, revealing the metabolic state of the cell.
By integrating these datasets, researchers can:
Identify Rate-Limiting Steps: Pinpoint bottlenecks in the pathway where metabolic flux is restricted.
Discover Novel Genes and Enzymes: Identify previously unknown components of the biosynthetic and regulatory networks.
Build Predictive Models: Develop computational models of L-hyoscyamine metabolism that can be used to simulate the effects of genetic modifications or different culture conditions. plos.org
Integrated multi-omics studies are still in their early stages for L-hyoscyamine, but they hold immense promise for overcoming the current challenges in its biotechnological production. researchgate.net This comprehensive approach will be instrumental in rationally designing and optimizing production systems for this valuable pharmaceutical compound.
Q & A
Q. What are the standard analytical methods for quantifying L-hyoscyamine in plant extracts or biological samples?
L-Hyoscyamine is typically quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection, offering sensitivity (LOD: 0.25 ng/μl, LOQ: 0.82 ng/μl) and specificity for alkaloid-rich matrices like Datura species . For clinical studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral columns (e.g., Chiral MZ) is preferred, enabling enantiomeric resolution and low detection limits (20–400 pg/mL in human plasma) . Method validation should include linearity, accuracy (±2.7–4.5%), and precision (CV ≤6.3%) .
Q. How do the pharmacological effects of L-hyoscyamine differ from its racemic form (atropine) in preclinical models?
L-Hyoscyamine, the active enantiomer, exhibits stronger vagolytic and antisialogogue effects compared to D-hyoscyamine. In equimolar doses, L-hyoscyamine increases heart rate more effectively than atropine (racemic mixture) and shows prolonged cardiac effects (>30 minutes) . Experimental designs should control for enantiomeric purity, as D-hyoscyamine contributes minimally to bioactivity, and use species-specific models (e.g., murine CNS studies for receptor binding) .
Q. What experimental strategies optimize L-hyoscyamine biosynthesis in plant cell cultures?
Response Surface Methodology (RSM) is effective for optimizing culture conditions (e.g., elicitor concentration, nutrient ratios) in Datura stramonium hairy root cultures. Central composite designs coupled with ANOVA analysis identify critical factors (e.g., sucrose levels, phytohormone ratios) to maximize alkaloid yields . GC-MS or HPLC validation is required to quantify improvements in L-hyoscyamine production .
Advanced Research Questions
Q. What methodological challenges arise in resolving L-hyoscyamine from its enantiomers, and how can they be addressed?
Enantiomeric separation of L-hyoscyamine from D-hyoscyamine is complicated by their near-identical physicochemical properties. Chiral capillary electrophoresis (CE) with cyclodextrin additives achieves baseline resolution (RS >1.5) and lower LODs (0.01 µg/mL) than polarimetry . For LC-MS/MS, chiral stationary phases (e.g., cellulose-based) coupled with isocratic elution (n-hexane/isopropanol/diethylamine) resolve enantiomers without racemization during analysis . Method development must balance resolution, runtime, and sensitivity .
Q. How can in vivo receptor binding assays distinguish specific vs. nonspecific interactions of L-hyoscyamine with muscarinic acetylcholine receptors?
Co-administering radiolabeled L-hyoscyamine and its inactive enantiomer (D-hyoscyamine) in murine models allows quantification of specific binding. After intravenous injection (2 mg/kg), brain tissue analysis at 2 hours post-dose reveals L-hyoscyamine’s specific binding via GC-MS, validated by blockade of oxotremorine-induced tremor . Nonspecific binding is inferred from D-hyoscyamine’s distribution, which lacks pharmacological activity .
Q. What pharmacokinetic parameters should be prioritized when designing ocular delivery studies for L-hyoscyamine?
Ultrasensitive LC-MS/MS assays (LOQ: 0.5 pg/mL) are critical for capturing rapid absorption (Tmax: 0.5 hours) and short half-life (3.91 hours) after ocular administration . Compartmental modeling (e.g., two-compartment) better characterizes absorption phases than non-compartmental analysis, requiring frequent early sampling (2 minutes to 1 hour post-dose) .
Q. How should researchers address contradictions in reported anticholinergic potencies of L-hyoscyamine across studies?
Discrepancies often stem from variability in enantiomeric purity, dosing routes, and model systems. For example, L-hyoscyamine’s antisialogogue efficacy (methscopolamine > scopolamine > L-hyoscyamine > atropine) conflicts with its cardiac potency. Standardize enantiomer ratios (e.g., HPLC-validated purity >99%) and use equimolar dosing in cross-study comparisons . Meta-analyses should adjust for species-specific receptor affinities and experimental endpoints (e.g., VER depression vs. salivary flow blockade) .
Methodological Best Practices
- Data Reporting : Clearly state enantiomeric purity (e.g., %L-hyoscyamine) and analytical validation parameters (LOD/LOQ, CV%) to ensure reproducibility .
- Experimental Controls : Include racemic atropine and inactive enantiomers (D-hyoscyamine) as negative controls in pharmacological assays .
- Ethical Compliance : For clinical studies, adhere to guidelines for chiral drug administration and plasma sample handling (e.g., stability testing at -80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
